10-Epijunenol
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Overview
Description
Chemical Reactions Analysis
10-Epijunenol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
10-Epijunenol has various scientific research applications. It is used in the study of natural products chemistry due to its unique structure and properties. In biology and medicine, it is investigated for its potential therapeutic effects. In industry, it is used as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of 10-Epijunenol involves its interaction with specific molecular targets and pathways its effects are believed to be mediated through its interaction with cellular receptors and enzymes .
Comparison with Similar Compounds
10-Epijunenol is similar to other eudesmane sesquiterpenoids, such as junenol and eudesm-4(15)-ene-6-ol . These compounds share a common structural motif but differ in their specific functional groups and stereochemistry. The uniqueness of this compound lies in its specific configuration and functional groups, which confer distinct chemical and biological properties .
Biological Activity
10-Epijunenol is a sesquiterpene alcohol that has garnered attention in recent years due to its diverse biological activities. This article explores the compound's biological properties, including its antimicrobial, anti-inflammatory, and potential anticancer effects. The findings are supported by various studies and case analyses.
Overview of this compound
This compound is a member of the terpenoid family, which are known for their ecological functions in plants, including defense mechanisms against herbivores and pathogens. This compound is primarily derived from certain plant species and exhibits a range of biological activities that have been documented in scientific literature.
1. Antimicrobial Properties
Several studies have highlighted the antimicrobial effects of this compound against various pathogens. For instance, research conducted on essential oils containing this compound demonstrated significant inhibitory activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis.
Table 1: Antimicrobial Activity of this compound
2. Anti-Inflammatory Effects
In vitro studies have shown that this compound can modulate inflammatory responses. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages exposed to lipopolysaccharides (LPS). This suggests potential therapeutic applications in treating inflammatory diseases.
Case Study: Inhibition of Inflammatory Cytokines
A study investigated the effect of this compound on LPS-induced inflammation in murine macrophages. The results indicated a dose-dependent reduction in cytokine levels, supporting its role as an anti-inflammatory agent .
3. Anticancer Potential
Emerging research indicates that this compound may possess anticancer properties. In particular, it has been shown to induce apoptosis in various cancer cell lines through the activation of intrinsic apoptotic pathways.
Table 2: Anticancer Activity of this compound
The biological activities of this compound are attributed to its ability to interact with various cellular targets:
- Cell Membrane Disruption : Its hydrophobic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and function.
- Cytokine Modulation : By affecting signaling pathways involved in inflammation, it reduces the expression of inflammatory mediators.
- Apoptotic Pathway Activation : It triggers mitochondrial pathways leading to caspase activation and subsequent apoptosis in cancer cells.
Properties
CAS No. |
62358-38-7 |
---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
4a-methyl-8-methylidene-2-propan-2-yl-1,2,3,4,5,6,7,8a-octahydronaphthalen-1-ol |
InChI |
InChI=1S/C15H26O/c1-10(2)12-7-9-15(4)8-5-6-11(3)13(15)14(12)16/h10,12-14,16H,3,5-9H2,1-2,4H3 |
InChI Key |
MSJJKJCIFIGTJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC2(CCCC(=C)C2C1O)C |
melting_point |
31 °C |
physical_description |
Solid |
Origin of Product |
United States |
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